N~2~-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide
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Overview
Description
N~2~-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide typically involves the following steps:
Formation of the 2,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the 5-methyl-1,3,4-thiadiazol-2-yl group: This involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Coupling of the two groups: The final step involves the coupling of the 2,4-dimethoxyphenyl group with the 5-methyl-1,3,4-thiadiazol-2-yl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of N2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N~2~-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N~2~-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide can be compared with other similar compounds, such as:
N~2~-(2,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)alaninamide: Lacks the methyl group on the thiadiazole ring.
N~2~-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide: Contains a glycine backbone instead of alanine.
N~2~-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)valinamide: Contains a valine backbone instead of alanine.
Properties
IUPAC Name |
2-(2,4-dimethoxyanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-8(13(19)16-14-18-17-9(2)22-14)15-11-6-5-10(20-3)7-12(11)21-4/h5-8,15H,1-4H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQYCYGAMKLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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